

# Spectroscopic Elucidation of 2-Cyclohexyloxy-5-iodopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyclohexyloxy-5-iodopyridine

CAS No.: 902837-59-6

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Cyclohexyloxy-5-iodopyridine**, a halogenated pyridyl ether of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra, this document presents a detailed prediction and interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) data. The methodologies for spectral acquisition are outlined, and the rationale behind the predicted spectral features is discussed in depth, drawing upon fundamental principles of spectroscopy and comparative data from analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel pyridine derivatives.

## Introduction

**2-Cyclohexyloxy-5-iodopyridine** is a pyridine derivative featuring a bulky cyclohexyloxy substituent at the 2-position and an iodine atom at the 5-position. The unique electronic and steric properties imparted by these substituents make it a potentially valuable intermediate in

the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the iodo-substituent provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process. This guide provides a foundational understanding of the expected spectroscopic signatures of **2-Cyclohexyloxy-5-iodopyridine**, facilitating its unambiguous identification and characterization.

## Synthesis of 2-Cyclohexyloxy-5-iodopyridine

A common and effective method for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution of a 2-halopyridine with an alcohol in the presence of a base.<sup>[1]</sup> For the preparation of **2-Cyclohexyloxy-5-iodopyridine**, a plausible route would be the reaction of 2-chloro-5-iodopyridine with cyclohexanol.

### Experimental Protocol: Synthesis

- To a solution of cyclohexanol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
- Stir the resulting mixture at room temperature for 30 minutes to form the sodium cyclohexoxide.
- Add a solution of 2-chloro-5-iodopyridine (1 equivalent) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford **2-Cyclohexyloxy-5-iodopyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Cyclohexyloxy-5-iodopyridine** are discussed below.

### $^1\text{H}$ NMR Spectroscopy

Experimental Protocol (Typical): The  $^1\text{H}$  NMR spectrum would be recorded on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

Predicted  $^1\text{H}$  NMR Data:

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	8.15	d	J = 2.4 Hz	1H
H-4	7.80	dd	J = 8.8, 2.4 Hz	1H
H-3	6.60	d	J = 8.8 Hz	1H
H-1' (CH-O)	5.20	m		1H
H-2'/H-6' (axial)	1.95	m		2H
H-2'/H-6' (equatorial)	1.75	m		2H
H-3'/H-5' (axial)	1.55	m		2H
H-3'/H-5' (equatorial)	1.40	m		2H
H-4'	1.30	m		2H

Interpretation:

- **Pyridine Protons:** The pyridine ring protons are expected in the aromatic region ( $\delta$  6.5-8.5 ppm). H-6 is the most deshielded proton due to its proximity to the electronegative nitrogen atom and will appear as a doublet due to coupling with H-4. H-4 will be a doublet of doublets, coupling to both H-3 and H-6. H-3 will be the most shielded of the pyridine protons and will appear as a doublet from coupling to H-4.
- **Cyclohexyl Protons:** The proton on the carbon attached to the oxygen (H-1') is the most deshielded of the cyclohexyl protons and is expected around 5.20 ppm. The remaining cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region ( $\delta$  1.2-2.0 ppm).[3] At room temperature, the chair-to-chair interconversion of the cyclohexane ring is rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons.[4]

Caption: Molecular structure of **2-Cyclohexyloxy-5-iodopyridine**.

## <sup>13</sup>C NMR Spectroscopy

Experimental Protocol (Typical): The <sup>13</sup>C NMR spectrum would be recorded on a 100 MHz spectrometer in CDCl<sub>3</sub> with complete proton decoupling.

Predicted <sup>13</sup>C NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	163.0
C-6	149.0
C-4	145.0
C-3	112.0
C-5	83.0
C-1'	78.0
C-2'/C-6'	31.5
C-4'	25.5
C-3'/C-5'	23.8

Interpretation:

- **Pyridine Carbons:** The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.<sup>[5][6]</sup> C-2, being directly attached to the electronegative oxygen, will be the most deshielded. C-5, bonded to the heavy iodine atom, will experience a significant upfield shift (the "heavy atom effect"). The remaining pyridine carbons (C-3, C-4, and C-6) will have chemical shifts typical for substituted pyridines.<sup>[7]</sup>
- **Cyclohexyl Carbons:** The carbon attached to the oxygen (C-1') will be the most deshielded of the cyclohexyl carbons. The other carbons of the cyclohexane ring will appear in the aliphatic region, with their chemical shifts influenced by their distance from the oxygen atom.

## Mass Spectrometry (MS)

Experimental Protocol (Typical): Mass spectra would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe.

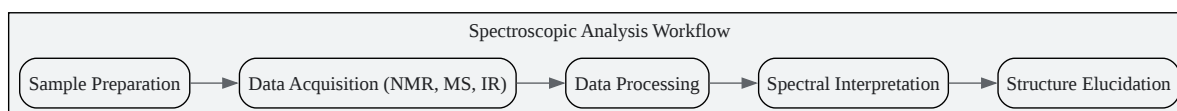
Predicted Mass Spectrum:

m/z	Predicted Identity
317	[M] <sup>+</sup> (Molecular Ion)
235	[M - C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
191	[M - C <sub>6</sub> H <sub>11</sub> O] <sup>+</sup>
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>

Interpretation:

The molecular ion peak ([M]<sup>+</sup>) is expected at m/z 317, corresponding to the molecular weight of **2-Cyclohexyloxy-5-iodopyridine** (C<sub>11</sub>H<sub>14</sub>INO). The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments.[8][9]

- Loss of Cyclohexene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement, which would result in a peak at m/z 235.
- Loss of Cyclohexyloxy Radical: Cleavage of the C-O bond would lead to the loss of a cyclohexyloxy radical, giving a peak at m/z 191.
- Cyclohexyl Cation: A prominent peak at m/z 83, corresponding to the cyclohexyl cation, is also anticipated.



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Caption: General workflow for spectroscopic analysis.

## Infrared (IR) Spectroscopy

Experimental Protocol (Typical): The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or as a KBr pellet.

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Vibration Type
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
1600-1450	Aromatic C=C and C=N stretch
1250-1200	Aryl-O stretch (asymmetric)
1050-1000	Alkyl-O stretch

Interpretation:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.<sup>[10][11]</sup>

- C-H Stretching: Strong absorptions between 2950 and 2850 cm<sup>-1</sup> will be due to the C-H stretching of the cyclohexyl group. Weaker bands between 3100 and 3000 cm<sup>-1</sup> will correspond to the aromatic C-H stretches of the pyridine ring.<sup>[12]</sup>
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm<sup>-1</sup> region.
- C-O Stretching: The most diagnostic peaks will be the C-O stretching vibrations. The asymmetric aryl-O stretch is anticipated around 1250-1200 cm<sup>-1</sup>, while the alkyl-O stretch of the cyclohexyl ether will likely appear in the 1050-1000 cm<sup>-1</sup> range.<sup>[13][14]</sup>

## Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **2-Cyclohexyloxy-5-iodopyridine**. The predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and IR data, along with their interpretations, offer a robust framework for the identification and

characterization of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted as needed. It is our hope that this guide will be a valuable tool for scientists working with this and related pyridine derivatives.

## References

- ACD/Labs. NMR Prediction. [\[Link\]](#)
- Binev, Y., & Aires-de-Sousa, J. Structure-Based Predictions of  $^1\text{H}$  NMR Chemical Shifts Using Feed-Forward Neural Networks. *Journal of Chemical Information and Computer Sciences*, 44(3), 940-945.
- ChemAxon. NMR Predictor. [\[Link\]](#)
- Clerici, A., & Porta, O. (1980).  $^{13}\text{C}$  NMR chemical shift calculations for some substituted pyridines: a comparative consideration. *Magnetic Resonance in Chemistry*, 18(S1), 18-23.
- LibreTexts. Infrared Spectroscopy. [\[Link\]](#)
- LibreTexts. Mass Spectrometry - Fragmentation Patterns. [\[Link\]](#)
- Michigan State University. Infrared Spectrometry. [\[Link\]](#)
- Hajhusein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. *Arkivoc*, 2018(7), 225-235.
- Chemguide. Mass Spectra - Fragmentation Patterns. [\[Link\]](#)
- nmrd.org. Predict  $^1\text{H}$  proton NMR spectra. [\[Link\]](#)
- Doc Brown's Chemistry.  $\text{C}_6\text{H}_{12}$  cyclohexane low high resolution  $^1\text{H}$  proton nmr spectrum. [\[Link\]](#)
- ResearchGate. Reactions of 2-halopyridines to form 2-alkyl pyridines. [\[Link\]](#)
- myExperiment.  $^{13}\text{C}$  NMR spectra prediction. [\[Link\]](#)
- University of Calgary. IR Absorption Table. [\[Link\]](#)

- ACS Publications.  $^{13}\text{C}$  NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [[Link](#)]
- Organic Chemistry Data. NMR Spectroscopy ::  $^1\text{H}$  NMR Chemical Shifts. [[Link](#)]
- YouTube. Draw the  $^1\text{H}$  NMR Spectrum for Cyclohexane ( $\text{C}_6\text{H}_{12}$ ). [[Link](#)]
- LibreTexts. Synthesis of Alcohols. [[Link](#)]
- PubMed. Accurate Prediction of  $^1\text{H}$  NMR Chemical Shifts of Small Molecules Using Machine Learning. [[Link](#)]
- UCLA Chemistry and Biochemistry. IR: carboxylic acids. [[Link](#)]
- Organic Chemistry Portal. Alcohol synthesis by C-C coupling. [[Link](#)]
- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [[Link](#)]
- YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [[Link](#)]
- Bulgarian Chemical Communications. Prediction of  $^1\text{H}$ -NMR shifts with Ambit-HNMR software. [[Link](#)]
- MDPI. Substituent Effects in the  $^{13}\text{C}$ -NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [[Link](#)]
- ChemRxiv. CASCADE-2.0: Real Time Prediction of  $^{13}\text{C}$ -NMR Shifts with sub-ppm Accuracy. [[Link](#)]
- DTIC.  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [[Link](#)]
- MDPI. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [[Link](#)]

- ResearchGate. (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. [[Link](#)]
- YouTube. Mass Spectrometry - Fragmentation. [[Link](#)]
- YouTube. How to predict  $^1\text{H}$  and  $^{13}\text{C}$  NMR of compound Using ChemDraw?|Chemical Science Teaching|. [[Link](#)]
- Semantic Scholar.  $^{13}\text{C}$  NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [[Link](#)]

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- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 2. [acdlabs.com](https://acdlabs.com) [[acdlabs.com](https://acdlabs.com)]
- 3.  $\text{C}_6\text{H}_{12}$  cyclohexane low high resolution  $^1\text{H}$  proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [[docbrown.info](https://docbrown.info)]
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- 8. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 9. [chemguide.co.uk](https://chemguide.co.uk) [[chemguide.co.uk](https://chemguide.co.uk)]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [[kpu.pressbooks.pub](https://kpu.pressbooks.pub)]
- 11. Infrared Spectrometry [[www2.chemistry.msu.edu](https://www2.chemistry.msu.edu)]
- 12. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]

- [13. orgchemboulder.com \[orgchemboulder.com\]](https://orgchemboulder.com)
- [14. IR Absorption Table \[webspectra.chem.ucla.edu\]](https://webspectra.chem.ucla.edu)
- To cite this document: BenchChem. [Spectroscopic Elucidation of 2-Cyclohexyloxy-5-iodopyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1416687/docs#spectroscopic-elucidation-of-2-cyclohexyloxy-5-iodopyridine-a-technical-guide\]](https://www.benchchem.com/product/b1416687/docs#spectroscopic-elucidation-of-2-cyclohexyloxy-5-iodopyridine-a-technical-guide)

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